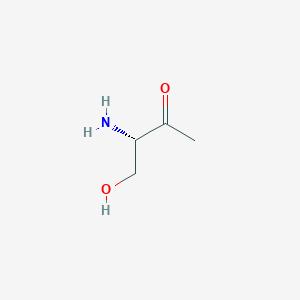

(S)-3-Amino-4-hydroxybutan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1315052-42-6 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

(3S)-3-amino-4-hydroxybutan-2-one |

InChI |

InChI=1S/C4H9NO2/c1-3(7)4(5)2-6/h4,6H,2,5H2,1H3/t4-/m0/s1 |

InChI Key |

HGPVTSXCIFGEST-BYPYZUCNSA-N |

Isomeric SMILES |

CC(=O)[C@H](CO)N |

Canonical SMILES |

CC(=O)C(CO)N |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Purity in Asymmetric Synthesis of Amino Ketones

Chemo- and Enantioselective Chemical Synthesis Approaches

The development of efficient and selective methods for the synthesis of chiral amino ketones is crucial for medicinal and synthetic chemistry. nih.govresearchgate.net These methods aim to control both the chemical selectivity (chemoselectivity) and the three-dimensional arrangement of atoms (enantioselectivity).

Direct Amination Strategies for α-Amino Ketones

Direct amination strategies offer a more atom-economical and straightforward approach to α-amino ketones compared to methods requiring pre-functionalized starting materials. rsc.org

A notable strategy for the synthesis of α-amino ketones involves the amination of "umpoled" enolates. rsc.orgrsc.org In typical enolate chemistry, the α-carbon is nucleophilic. However, through the use of an umpolung strategy, the polarity is reversed, rendering the α-position electrophilic. One such approach utilizes N-alkenoxypyridinium salts, which are stable and can be isolated. rsc.org These salts react with various amines through an SN2′ pathway to furnish α-amino ketones in good yields with high functional group tolerance. rsc.orgrsc.org This method circumvents the need for pre-functionalized ketone derivatives, which are often challenging to prepare. rsc.org

| Reactants | Conditions | Product | Yield | Reference |

| N-alkenoxypyridinium salts | Various amines | α-Amino ketones | Good | rsc.orgrsc.org |

The direct oxidative α-C-H amination of ketones represents a highly efficient and atom-economical method for constructing α-amino ketones. colab.wsacs.org This approach avoids the pre-functionalization of the ketone starting material. nih.gov Several catalytic systems have been developed to facilitate this transformation.

One transition-metal-free approach employs ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant. acs.org This system allows for the cross-coupling of a wide range of ketones, including (hetero)aromatic and nonaromatic ketones, with various amines such as primary and secondary amines, anilines, and amides. acs.org Mechanistic studies suggest the involvement of a radical pathway. acs.org The utility of this method has been demonstrated in the one-step synthesis of the pharmaceutical agent amfepramone. acs.org

Iron catalysis has also been successfully applied to the oxidative α-amination of ketones with sulfonamides. nih.gov This method allows for the direct coupling of ketones with both primary and secondary sulfonamides without the need to pre-activate either coupling partner. nih.gov

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

| Ammonium Iodide | Sodium Percarbonate | Broad range of ketones and amines | Transition-metal-free, radical mechanism | acs.org |

| Iron Salts | Not specified | Ketones and sulfonamides | Direct coupling, no pre-activation needed | nih.gov |

The direct coupling of α-carbonyl compounds with amines presents a challenge due to the inherent nucleophilicity of both reactants. nih.gov However, catalytic methods have been developed to overcome this electronic mismatch. Copper(II) bromide has been shown to be an effective catalyst for the direct α-amination of ketones, esters, and aldehydes with a diverse range of functionalized secondary amines. nih.govresearchgate.net The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then subjected to nucleophilic displacement by the amine. nih.govresearchgate.net This process regenerates the catalyst, allowing for a catalytic cycle. nih.gov This methodology has been successfully applied to the large-scale synthesis of α-amination products. nih.gov

| Catalyst | Reactants | Proposed Intermediate | Key Advantage | Reference |

| Copper(II) Bromide | Carbonyls and secondary amines | α-bromo carbonyl species | Direct coupling of nucleophilic partners | nih.govresearchgate.net |

The insertion of carbenes, generated from α-diazoesters, into the N-H bonds of amines is a powerful method for the formation of C-N bonds and the synthesis of α-amino acid derivatives. organic-chemistry.orgresearchgate.netresearchgate.net This reaction can be catalyzed by various transition metals, with copper and rhodium complexes being particularly effective. organic-chemistry.orgrsc.org

Highly enantioselective versions of this reaction have been developed using chiral catalysts. For instance, a copper-catalyzed asymmetric insertion of α-diazoesters into N-H bonds using chiral spiro bisoxazoline ligands affords α-amino acid derivatives in high yields and with excellent enantioselectivities. organic-chemistry.org Similarly, a rhodium-catalyzed reaction co-catalyzed by a chiral spiro phosphoric acid enables the highly enantioselective synthesis of α-amino ketones from α-diazo ketones with very short reaction times. rsc.org The reaction is believed to proceed through the formation of a metal carbene intermediate, which then reacts with the amine. researchgate.net

| Catalyst System | Diazo Compound | Amine | Product | Key Features | Reference |

| Copper/chiral spiro bisoxazoline | α-diazoesters | Amines | α-amino acid derivatives | High yield, excellent enantioselectivity | organic-chemistry.org |

| Rhodium/chiral spiro phosphoric acid | α-diazo ketones | Amines | α-amino ketones | Fast reaction, excellent enantioselectivity | rsc.org |

A groundbreaking approach for the synthesis of chiral α-amino ketones involves the direct enantioselective acylation of α-amino C(sp³)-H bonds. nih.govacs.orgacs.org This method utilizes a dual catalytic system, merging transition metal catalysis with photoredox catalysis. nih.govacs.orgacs.org This strategy enables the cross-coupling of a wide array of carboxylic acids with readily available N-alkyl benzamides under mild conditions, producing highly valuable α-amino ketones with high enantioselectivity. nih.govacs.orgacs.org

The proposed mechanism suggests that a photocatalyst generates bromine radicals, which abstract a hydrogen atom from the α-C(sp³)-H bond of the benzamide (B126) to form an α-amino alkyl radical. nih.govacs.orgacs.org This radical then engages in an asymmetric acylation reaction catalyzed by a chiral nickel complex. nih.govacs.orgacs.org This method has proven its synthetic utility through gram-scale synthesis and late-stage functionalization applications. nih.gov

| Catalysis | Key Steps | Reactants | Product | Advantages | Reference |

| Transition Metal & Photoredox | C(sp³)-H bond cleavage, radical formation, asymmetric acylation | Carboxylic acids, N-alkyl benzamides | Chiral α-amino ketones | High enantioselectivity, mild conditions | nih.govacs.orgacs.org |

Asymmetric Transformations from Precursors

The creation of chiral α-amino ketones often involves the asymmetric transformation of various precursor molecules. These methods are designed to introduce chirality in a controlled manner, leading to the desired stereoisomer.

One established route to α-amino ketones involves the use of α-halo ketones as starting materials. A three-step synthesis starting from chiral N-tert-butanesulfinyl imines, which are derived from the corresponding α-halo ketones, has been reported. rsc.org In this method, the imines are treated with sodium methoxide (B1231860) to form N-tert-butanesulfinyl 2-amino acetals. rsc.org Subsequent deprotection steps, first with TMSOTf and then with methanolic HCl, yield the final α-amino ketone. rsc.org

Another strategy involves the direct α-amination of ketones. A metal-free, one-pot method utilizes N-bromosuccinimide to synthesize α-amino ketones from benzylic secondary alcohols and amines. organic-chemistry.org This process proceeds through the oxidation of the alcohol to a ketone, followed by α-bromination and subsequent nucleophilic substitution by the amine. organic-chemistry.org

The Heyns rearrangement is a well-known method for converting α-hydroxy ketones into α-amino ketones. rsc.org The mechanism is believed to start with the formation of an α-hydroxy imine, which then rearranges to the α-amino ketone through a hydroxy enamine intermediate in an intramolecular redox reaction. rsc.org A key feature of this rearrangement is the migration of the carbonyl group to the adjacent carbon. rsc.org

The first asymmetric version of the Heyns rearrangement was demonstrated on racemic α-hydroxy ketones. rsc.org More recently, a catalytic asymmetric tandem reaction based on the Heyns rearrangement has been developed for synthesizing chiral α-amino ketones from readily available substrates. acs.orgnih.gov This method is notable because it produces α-amino ketones without the shift of the carbonyl group and uses a chiral primary amine as a catalyst, mimicking the action of glucosamine-6-phosphate synthase. acs.orgnih.gov This approach has been successful for a range of α-amino ketones, providing them in moderate to good yields (63–93%) and with good enantioselectivity (70–94% ee). acs.org A metal-free, Brønsted acid-mediated strategy has also been developed for the regioselective synthesis of 2,3-disubstituted indoles from α-hydroxyketones and o-aminoaryl ketones, proceeding through an interrupted Heyns rearrangement. researchgate.net

The aza-benzoin condensation is a powerful, atom-economical, single-step method for synthesizing α-amino ketones from readily available aldehydes and imines. mdpi.com This reaction is catalyzed by N-heterocyclic carbenes (NHCs) and offers high regioselectivity due to the differing electrophilicity of aldehydes and imines. mdpi.com Chiral NHCs can be employed to produce enantiomerically enriched α-amino ketones. mdpi.com

An enantioselective version of the aza-benzoin condensation was reported that utilizes aliphatic aldehydes and aryl-substituted boc-imines, yielding α-amino ketones in 33–93% yields with good enantioselectivity. rsc.org Another study detailed a highly enantioselective cross aza-benzoin reaction between aliphatic aldehydes and N-Boc imines, providing access to valuable 1,2-amino alcohol synthons. nih.gov This method's success hinged on understanding the reversible formation of aza-Breslow intermediates, which allowed for the direct use of highly reactive imines. nih.gov Furthermore, an efficient synthesis of α-amino-β-keto esters has been achieved through the NHC-catalyzed cross-aza-benzoin reaction of aldehydes with N-PMP-imino esters under mild conditions. nih.gov

Table 1: Selected Examples of Enantioselective Aza-Benzoin Condensation

| Aldehyde | Imine | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Aliphatic Aldehydes | Aryl-substituted Boc-imines | Chiral NHC | 33-93 | Satisfactory | rsc.org |

| Aliphatic Aldehydes | N-Boc Imines | Chiral Triazolylidene Carbene | Good | Excellent | nih.gov |

| Various Aldehydes | N-PMP-imino ester | N-Heterocyclic Carbene | Moderate to Good | - | nih.gov |

Asymmetric transfer hydrogenation (ATH) is a highly effective method for the stereoselective reduction of prochiral ketones and imines. The transfer hydrogenation of α-keto ketimines, catalyzed by a chiral Brønsted acid, provides a route to a variety of chiral α-amino ketones. nih.gov This method is characterized by high yields (up to >99%), excellent regioselectivities (up to >99:1), and high enantioselectivities (up to 98% ee). nih.gov

The development of earth-abundant metal catalysts has also been a focus. A class of manganese catalysts has been introduced for the asymmetric hydrogenation of dialkyl ketimines, producing a range of chiral amines. nih.gov These catalysts are capable of distinguishing between minimally different alkyl groups, such as methyl and ethyl. nih.gov Additionally, the asymmetric transfer hydrogenation of α-keto-1,4-diamides using a tethered Ru/TsDPEN catalyst has been achieved with high enantiomeric excess. acs.orgnih.gov

A novel strategy for the enantioselective synthesis of α-amino ketones involves the nucleophilic amination of azoalkenes. nih.gov In this approach, a chiral phosphoric acid catalyst promotes the enantioselective addition of anilines to azoalkenes. nih.govthieme-connect.com This reaction yields highly enantioenriched α-amino hydrazones, which can then be hydrolyzed to the corresponding α-amino ketones without racemization of the newly formed stereocenter. rsc.orgnih.gov This method complements those that use electrophilic nitrogen sources by relying on the nucleophilicity of amines. nih.govthieme-connect.com The resulting α-arylamino hydrazones are obtained in good yields (up to 93%) and excellent enantioselectivities. rsc.orgnih.gov

The ability to synthesize all possible stereoisomers of a molecule with multiple stereocenters is a significant challenge in organic synthesis. Stereodivergent synthesis aims to address this by allowing access to any desired stereoisomer through the modification of catalysts or reaction conditions. nih.gov

A tandem asymmetric catalytic O–H insertion/Barnes–Claisen rearrangement reaction has been developed for the stereodivergent synthesis of chiral α-aminoketones. acs.org This method utilizes 4-acyl-1-sulfonyl-1,2,3-triazoles and allylic alcohols to produce all possible stereomers of the α-aminoketone products under mild conditions. acs.org The stereochemical outcome can be controlled by the choice of catalyst system, enabling access to different diastereomers. acs.org

Chirospecific Synthesis of β-Hydroxy α-Amino Acids

The chirospecific synthesis of β-hydroxy α-amino acids is a fundamental approach that can provide precursors to compounds like this compound. These methods often rely on the use of chiral starting materials or catalysts to induce stereoselectivity.

One notable strategy involves the Brønsted base-catalyzed syn-selective direct aldol (B89426) reaction of Schiff bases of glycine (B1666218) o-nitroanilide. nih.gov This method utilizes a benzophenone-derived imine of glycine o-nitroanilide as a pronucleophile. The o-nitroanilide framework is key, as it provides a hydrogen-bonding platform that influences the reactivity of the nucleophile and controls the diastereoselectivity of the reaction. nih.gov This organocatalytic approach allows for the direct formation of syn-β-hydroxy α-amino acids with high diastereo- and enantiocontrol. nih.gov

Another approach is the use of N-protected α-amino ketones, which can be prepared from α-amino acids. acs.org For instance, N-Boc-N-hydroxymethyl α-amino aldehydes have been utilized as stable intermediates. These aldehydes can be converted to trans-oxazolidine methyl esters, which serve as chiral synthons for syn-β-amino-α-hydroxy acids. orgsyn.org The stability of the α-amino aldehyde is enhanced by the N-hydroxymethyl group, which facilitates an intramolecular conjugate addition to introduce the α-hydroxyl group with high diastereoselectivity. orgsyn.org

The Dieckmann cyclization of an α-amino acid has also been employed in the chirospecific synthesis of precursors for carbocyclic nucleosides, demonstrating the versatility of amino acids as chiral starting materials. acs.org

Visible-Light-Induced N-Alkylation of Anilines with 4-Hydroxybutan-2-one

A novel and environmentally friendly method for the N-alkylation of anilines involves the use of visible light. rsc.orgresearchgate.net This strategy utilizes 4-hydroxybutan-2-one as the alkylating agent in the presence of ammonium bromide (NH₄Br), avoiding the need for metal catalysts, bases, or ligands. rsc.orgresearchgate.net

The proposed mechanism suggests that under visible-light irradiation, 4-hydroxybutan-2-one undergoes dehydrogenation mediated by a bromine radical to form an intermediate. researchgate.net This intermediate then couples with aniline (B41778) and dehydrates to form an imine intermediate, which is subsequently reduced to the final N-alkylated product. researchgate.net The reaction has been successfully performed on a gram scale, indicating its potential for larger-scale applications. rsc.orgresearchgate.net

| Reaction Conditions | Reactants | Product | Isolated Yield |

| 50 W 420 nm LED, THF, 12 h, 25 °C | Aniline, 4-Hydroxybutan-2-one | 4-(phenylamino)butan-2-one | 5–77% |

Table 1: Results of Visible-Light-Induced N-Alkylation of Aniline with 4-Hydroxybutan-2-one. researchgate.net

Chiral Pool Synthesis Strategies for this compound and its Analogs

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.comwikipedia.orgnumberanalytics.com This approach is particularly effective when the target molecule shares structural features with a common natural product, as it can significantly streamline the synthesis. wikipedia.org Key sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of compounds like this compound, amino acids are particularly relevant starting materials. For example, the synthesis of enantiopure indolizidine alkaloids has been achieved starting from α-amino acids. baranlab.org Similarly, the anti-influenza drug Oseltamivir (Tamiflu) was synthesized using shikimic acid, a chiral starting material. numberanalytics.com

The versatility of the chiral pool extends beyond its use as building blocks. Chiral molecules from the pool are also used to create asymmetric catalysts, chiral protecting groups, and resolving agents. wikipedia.org For example, diisopinocampheylborane, a useful reagent for the asymmetric synthesis of secondary alcohols, is derived from α-pinene. wikipedia.org

Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Chiral Amino Alcohols

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity and selectivity under mild conditions, making them ideal for the synthesis of chiral compounds.

Transaminase-Mediated Conversions Utilizing 4-Hydroxybutan-2-one as a Substrate

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.govnih.gov This makes them highly valuable for the synthesis of chiral amines from prochiral ketones. nih.gov

The synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid has been achieved through a one-pot cyclic cascade that combines an aldol reaction with a stereoselective transamination. url.edu In this system, a class II pyruvate (B1213749) aldolase (B8822740) from E. coli was used in tandem with either an (S)- or (R)-selective transaminase. The reaction uses formaldehyde (B43269) and alanine (B10760859) as the starting materials and can achieve high product concentrations and excellent enantiomeric excess (>99%). url.edu

In another application, immobilized whole-cell biocatalysts with (R)-transaminase activity were used to synthesize novel disubstituted 1-phenylpropan-2-amines. nih.gov The asymmetric synthesis resulted in (R)-enantiomers with 88-89% conversion and >99% enantiomeric excess. nih.gov

Amine Dehydrogenase (AmDH)-Catalyzed Reductive Amination of Hydroxyl Ketones

Amine dehydrogenases (AmDHs) are enzymes that catalyze the reductive amination of ketones to produce chiral amines, using a nicotinamide (B372718) cofactor such as NAD(P)H as the hydride source. nih.govrsc.org This method is highly atom-efficient, especially when coupled with a system for cofactor regeneration. nih.gov

The reductive amination of 4-hydroxybutan-2-one to produce (R)-3-amino-1-butanol has been demonstrated using an engineered AmDH from Geobacillus stearothermophilus (GsAmDH). rsc.org Through rational design and several rounds of mutagenesis, variants with significantly improved catalytic efficiency were developed. The best variant, mh174, showed a 4.2-fold increase in catalytic efficiency and achieved 99% conversion in an upscaled reaction with high enantioselectivity (>99% ee). rsc.org

| Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee, %) |

| Starting Enzyme | 45 | >99 |

| Engineered Mutants | up to 99 | >99 |

Table 2: Conversion and Enantiomeric Excess for the AmDH-Catalyzed Reductive Amination of 4-Hydroxybutan-2-one. rsc.org

Native amine dehydrogenases have also been shown to catalyze the reductive amination of a variety of ketones and aldehydes with high stereoselectivity, typically affording (S)-configured amines. frontiersin.org

Catalytic Hydrogenation of Amino Acid Esters to Chiral Amino Alcohols

The reduction of amino acids and their esters is a common method for producing chiral amino alcohols. umaine.edu Catalytic hydrogenation is an attractive alternative to the use of reducing agents like sodium borohydride (B1222165) (NaBH₄), as it can be more cost-effective and environmentally friendly. umaine.edu

Ruthenium-based catalysts have been shown to be effective for the hydrogenation of amino acids to amino alcohols. umaine.edursc.org For instance, a Rh-MoOₓ/SiO₂ heterogeneous catalyst has been used for the selective hydrogenation of amino acids in water, achieving high yields (90–94%) with complete retention of configuration. rsc.org Similarly, ruthenium supported on carbon has been used in the presence of phosphoric acid for the hydrogenation of amino acids, demonstrating high selectivity and maintaining optical purity. umaine.edu

The catalytic hydrogenation of amino acid esters to chiral amino alcohols has also been achieved using a Cu/ZnO/Al₂O₃ catalyst. acs.org This method provides a high-effective route to these valuable compounds.

More recently, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has been developed for the synthesis of chiral 1,2-amino alcohols. nih.govacs.org This method has been applied to the synthesis of several drug molecules with excellent enantioselectivities (>99% ee) and high isolated yields. nih.gov

Thiamine Diphosphate-Dependent Enzymes in Stereoselective C-C Bond Formation for α-Hydroxy Ketones

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are powerful biocatalysts for carbon-carbon bond formation, playing a crucial role in the synthesis of chiral α-hydroxy ketones. nih.govuni-duesseldorf.denih.gov These enzymes, including decarboxylases, transketolases, and α-keto acid dehydrogenases, facilitate the stereoselective ligation of aldehydes and ketones. nih.govresearchgate.net The catalytic mechanism involves the formation of a key Breslow intermediate from a donor substrate, which then undergoes a carboligation reaction with an acceptor substrate. nih.gov

While traditionally utilized for producing α-hydroxy ketones of secondary alcohols, recent research has expanded their application to the synthesis of tertiary α-hydroxy ketones by employing ketones as acceptor substrates. nih.gov This is significant as chiral tertiary alcohols are important building blocks for bioactive compounds. nih.govnih.gov The versatility of ThDP-dependent enzymes stems from the wide array of possible substrate combinations, the use of readily available starting materials, and their high enantioselectivity. nih.gov The cofactor, ThDP, is also advantageously self-regenerating. nih.gov

The diversity within the ThDP-dependent enzyme superfamilies offers a broad toolbox for synthetic chemists. For instance, enzymes from the decarboxylase, transketolase, and α-keto acid dehydrogenase 2 superfamilies are known to accept ketones as substrates. nih.gov Understanding the structure-function relationships within the active sites of these enzymes is key to enabling the synthesis of diverse and enantiocomplementary α-hydroxy ketones. uni-duesseldorf.de

Enzyme Engineering and Substrate-Specific Evolution for Enhanced Catalytic Efficiency and Enantioselectivity in Amino Alcohol Production

Enzyme engineering and directed evolution have emerged as indispensable tools for tailoring the catalytic properties of enzymes for the production of chiral amino alcohols. nih.govfrontiersin.org These techniques allow for the enhancement of catalytic efficiency, substrate specificity, and enantioselectivity. nih.govacs.org

A notable example is the engineering of amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs). nih.govfrontiersin.org Through strategies like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM), researchers have successfully improved the activity of AmDHs for the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org For instance, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) exhibited a 4-fold improvement in kcat/Km and total turnover number (TTN) for the conversion of 1-hydroxy-2-butanone, while maintaining high enantioselectivity (>99% ee). nih.govfrontiersin.org

Substrate-specific evolution has also been employed to broaden the substrate scope of enzymes. acs.org By creating and screening mutant libraries, enzymes can be evolved to accept a wider range of substrates, including structurally diverse (S)-β-amino alcohols. acs.org This has led to the development of β-amino alcohol dehydrogenases (β-AADHs) capable of the kinetic resolution and deracemization of various β-amino alcohols. acs.org

Furthermore, biocatalytic cascades, which couple multiple enzymatic reactions in a single pot, offer an efficient route to chiral amino alcohols. nih.gov Engineering the substrate scope of constituent enzymes to be complementary is crucial for the success of these cascades. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of chiral compounds like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact and maximize resource efficiency. organic-chemistry.orgjk-sci.com Key considerations include atom economy, the use of sustainable methodologies, and the development of solvent-free and metal-free protocols.

Atom Economy and Sustainable Methodologies in Chiral Amino Ketone Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.comjocpr.com High atom economy is crucial for sustainable synthesis as it minimizes the generation of waste. jocpr.comnih.gov

In the context of chiral amino ketone production, methodologies that exhibit high atom economy are highly desirable. rsc.org For example, catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents. nih.gov The use of biocatalysis, with enzymes as catalysts, aligns well with the principles of green chemistry due to its high efficiency and selectivity under mild reaction conditions. jk-sci.com

Sustainable methodologies for chiral amino ketone synthesis also involve the use of renewable raw materials and the reduction of synthetic steps. organic-chemistry.orgjk-sci.com Recent developments have focused on creating more environmentally conscious methods, such as utilizing heterogeneous chiral catalysts that can be easily separated and reused. rsc.org For instance, a chiral Zn(II)–salen complex encapsulated within a microporous-mesoporous (MWW) host has been shown to efficiently catalyze the synthesis of chiral β-amino carbonyl compounds under solvent-free conditions. rsc.org

Electrodialysis with Bipolar Membranes for Chiral Amino Alcohol Production

Electrodialysis with bipolar membranes (EDBM) is an innovative and sustainable technology for the production of pure chiral amino alcohols. rsc.orgrsc.org This method addresses the sustainability issues associated with conventional catalytic hydrogenation, which often involves the use of extra acids and bases, leading to the formation of significant amounts of inorganic salt byproducts. rsc.orgrsc.org

EDBM integrates catalytic hydrogenation with a membrane-based separation process. The salt generated during the hydrogenation step is split into its corresponding acid and base (the amino alcohol) by the bipolar membranes. rsc.orgrsc.org This allows for the direct reuse of the acid in subsequent batches, creating a closed-loop system and minimizing waste. rsc.orgrsc.org

A model system demonstrating the feasibility of this approach involved the conversion of biorenewable L-alanine to pure L-alaninol. rsc.orgrsc.org The process successfully produced the desired product with no discharge of harmful substances. rsc.orgrsc.org The investigation of different mineral acids, such as phosphoric acid, sulfuric acid, and hydrochloric acid, showed similar high performance, highlighting the broad applicability of this sustainable and atom-economic route to chiral amino alcohols. rsc.orgrsc.org

Development of Solvent-Free and Metal-Free Protocols

A significant focus in green chemistry is the development of solvent-free and metal-free synthetic protocols to reduce the environmental impact of chemical processes. rsc.org Solvents are a major contributor to chemical waste, and heavy metals can be toxic and difficult to remove from products.

Recent research has demonstrated the successful synthesis of chiral β-amino ketones using an ultrasonic approach under solvent-free conditions at room temperature. rsc.org This method utilizes a heterogeneous chiral catalyst, a Zn(II)–salen complex encapsulated in a microporous-mesoporous zeolite (MWW), which can be easily recovered and reused for multiple reaction cycles. rsc.org The protocol offers high yields and selectivity and is applicable to a range of aldehydes, ketones, and anilines. rsc.org

The development of metal-free protocols is another important aspect of green synthesis. While some efficient catalytic systems rely on transition metals like palladium, efforts are being made to find alternatives. nih.govrsc.org Organic photoredox catalysis, for example, provides a metal-free approach for the synthesis of δ-amino ketones under mild conditions. researchgate.net These advancements contribute to making the synthesis of chiral amino ketones and their derivatives more sustainable and environmentally benign.

Advanced Applications and Derivatizations of S 3 Amino 4 Hydroxybutan 2 One

(S)-3-Amino-4-hydroxybutan-2-one as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of other chiral molecules. Asymmetric synthesis, which focuses on the selective production of one enantiomer or diastereomer, heavily relies on the use of such chiral building blocks.

Versatility in the Construction of Chiral 1,2-Amino Alcohols and 1,2-Diamines

Chiral 1,2-amino alcohols are crucial structural motifs found in numerous biologically active compounds and are pivotal in the development of chiral catalysts and auxiliaries. nih.govdiva-portal.org The structure of this compound provides a direct and efficient route to these valuable compounds. For instance, the stereoselective reduction of the ketone functionality in this compound can yield a chiral 1,2-amino diol. Subsequent selective manipulation of the hydroxyl groups can then lead to a variety of chiral 1,2-amino alcohols.

Similarly, chiral 1,2-diamines are of significant interest due to their presence in pharmaceuticals and their application as ligands in asymmetric catalysis. mdpi.comrsc.orgrsc.org The conversion of this compound to a 1,2-diamine can be envisioned through a series of strategic chemical transformations. One possible route involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with an amine or an amine equivalent. Another approach could involve the reductive amination of the ketone, which, after protection of the existing amino group, would introduce a second nitrogen atom, leading to a protected 1,2-diamine. The resulting diamine can then be deprotected to yield the free chiral 1,2-diamine.

A general representation of these transformations is depicted in the table below.

| Starting Material | Target Moiety | General Transformation |

| This compound | Chiral 1,2-Amino Alcohol | 1. Stereoselective reduction of the ketone. 2. Selective protection/deprotection of hydroxyl groups. |

| This compound | Chiral 1,2-Diamine | 1. Conversion of the primary alcohol to a leaving group. 2. Nucleophilic substitution with an amine equivalent. OR 1. Protection of the amino group. 2. Reductive amination of the ketone. 3. Deprotection. |

Utility in the Synthesis of Complex Chiral Scaffolds and Heterocyclic Compounds

The functional group array in this compound allows for its use in the construction of more complex chiral scaffolds and various heterocyclic compounds. researchgate.net For example, the amino and hydroxyl groups can participate in cyclization reactions to form five-membered rings like pyrrolidines or oxazolidines. The ketone functionality can also be a handle for further carbon-carbon bond formations, leading to the construction of larger and more intricate molecular architectures.

The synthesis of heterocyclic compounds such as pyridin-2(1H)-ones and 3,4-dihydro-2(1H)-pyridones, which are known to possess a wide range of biological activities, can potentially utilize this compound as a key starting material. nih.govmdpi.com For instance, condensation reactions involving the amine and ketone functionalities could lead to the formation of dihydropyridone rings. Subsequent oxidation or other transformations could then provide access to a variety of substituted pyridinone derivatives. The inherent chirality of the starting material would allow for the synthesis of enantiomerically enriched heterocyclic compounds.

Role as Chiral Auxiliaries and Ligands in Enantioselective Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. biosynth.com Given that this compound is a chiral amino alcohol, it can be readily converted into a chiral auxiliary, such as an oxazolidinone. researchgate.net These oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions. The auxiliary can be subsequently removed and recovered for reuse.

Furthermore, the amino and hydroxyl groups in this compound, or in its derivatives, can act as coordination sites for metal ions. This makes it a potential candidate for use as a chiral ligand in metal-catalyzed enantioselective transformations. The formation of a chiral metal complex can create a chiral environment around the catalytic center, enabling the selective formation of one enantiomer of the product.

Strategic Derivatization Reactions for Expanded Synthetic Utility

The synthetic potential of this compound can be significantly expanded through strategic derivatization of its functional groups. These transformations can be designed to either retain the original stereochemistry or to invert it, providing access to a wider range of chiral building blocks.

Functional Group Interconversions of the Amino and Ketone Moieties

The amino and ketone functionalities of this compound can be selectively modified to introduce new functional groups, thereby expanding its synthetic applications.

Amino Group Derivatization: The primary amino group can be protected with a variety of protecting groups (e.g., Boc, Cbz) to prevent its interference in subsequent reactions. It can also be alkylated, acylated, or converted into other nitrogen-containing functional groups such as azides or amides.

Ketone Group Derivatization: The ketone can undergo a wide range of reactions typical of carbonyl compounds. It can be reduced to a secondary alcohol, converted to an oxime, or used in Wittig-type reactions to form alkenes. It can also be a site for nucleophilic addition of organometallic reagents to form tertiary alcohols.

The following table summarizes some key derivatization reactions.

| Functional Group | Reagent/Condition | Product Functional Group |

| Amino | Boc-anhydride | Boc-protected amine |

| Amino | Acyl chloride | Amide |

| Ketone | Sodium borohydride (B1222165) | Secondary alcohol |

| Ketone | Hydroxylamine | Oxime |

| Ketone | Wittig reagent | Alkene |

Analytical and Characterization Methodologies for S 3 Amino 4 Hydroxybutan 2 One and Its Stereoisomers

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating (S)-3-Amino-4-hydroxybutan-2-one from its stereoisomers and other impurities, thereby allowing for accurate purity assessment and the determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral compounds like this compound. yakhak.org The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). yakhak.orgnih.gov These CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Several types of CSPs have proven effective for the separation of amino compounds. sigmaaldrich.com These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability. yakhak.orgmdpi.com

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are bonded to silica (B1680970) gel. sigmaaldrich.commst.edu These are particularly successful for resolving underivatized amino acids and are compatible with both organic and aqueous mobile phases. sigmaaldrich.commst.edu

Pirkle-type CSPs: These are based on a brush-type model where a small chiral molecule is bonded to the silica support. nih.gov

Ligand-exchange CSPs: These utilize a bonded D- or L-amino acid and a mobile phase containing a metal salt, such as copper sulfate. chromatographytoday.com

Cyclodextrin-based CSPs: These macrocyclic oligosaccharides can form inclusion complexes with the analytes. mdpi.comresearchgate.net

The choice of mobile phase is critical for achieving optimal separation and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile/methanol with acid/base modifiers) and polar organic modes. yakhak.orgchromatographytoday.com The ability to reverse the elution order of enantiomers can often be achieved by simply switching to a CSP with the opposite chirality. chromatographytoday.com

Table 1: Examples of Chiral Stationary Phases for Amino Compound Separation

| CSP Type | Chiral Selector Example | Applicable Mobile Phase Modes |

| Polysaccharide | Cellulose or Amylose Phenylcarbamates | Normal Phase, Reversed Phase, Polar Organic |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed Phase, Polar Organic, Polar Ionic |

| Pirkle-type | DNB-Phenylglycine | Normal Phase |

| Ligand Exchange | L-Phenylalanine | Reversed Phase (with metal salt) |

| Cyclodextrin | Beta-cyclodextrin | Reversed Phase, Polar Organic |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of the synthesis of this compound and for identifying reaction intermediates. researchgate.netnih.gov The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it ideal for analyzing complex reaction mixtures.

For volatile and thermally stable compounds, GC-MS can be used directly. However, for polar compounds like amino alcohols, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts hydroxyl and amino groups into their trimethylsilyl (B98337) (TMS) ethers and amines, respectively. researchgate.net

The GC-MS analysis involves separating the derivatized components of the reaction mixture on a capillary column. orgsyn.org The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern provides a molecular fingerprint that allows for the identification of known compounds by comparison to spectral libraries and aids in the structural elucidation of unknown intermediates. researchgate.nethmdb.ca

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection

Derivatization is a chemical modification process used to convert the analyte into a product with improved chromatographic properties or detectability. For the analysis of this compound and its stereoisomers, derivatization can be employed for several reasons:

Improved Resolution in HPLC: In the indirect method of chiral separation, a racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.govresearchgate.net

Enhanced Detectability: Many amino compounds lack a strong UV chromophore, making them difficult to detect at low concentrations. Derivatization with a reagent that introduces a highly absorbing or fluorescent tag can significantly improve detection limits. yakhak.orgnih.gov

Increased Volatility for GC: As mentioned previously, derivatization is often essential for making polar analytes like amino alcohols suitable for GC analysis. researchgate.net

Common derivatizing reagents for amino groups include:

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govrsc.org

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable and highly fluorescent derivatives with both primary and secondary amines. nih.govphenomenex.com

Phenyl Isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamoyl derivatives that are UV-active. nih.gov

Diethyl ethoxymethylenemalonate: Reacts with amino acids and biogenic amines to form aminoenone derivatives that can be analyzed by HPLC. nih.gov

Table 2: Common Derivatization Reagents for Amino Compounds

| Reagent | Functional Group Targeted | Detection Method | Key Features |

| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, but adducts can be unstable. nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence | Forms stable derivatives. nih.govphenomenex.com |

| Phenyl Isothiocyanate (PITC) | Primary & Secondary Amines | UV Absorption | Useful for clinical chemistry applications. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amines, Hydroxyls, Carboxyls | GC-MS | Increases volatility and thermal stability for GC analysis. researchgate.net |

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

Spectroscopic and spectrometric techniques are vital for confirming the chemical structure, determining the stereochemistry, and quantifying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. docbrown.inforesearchgate.net For this compound, one would expect distinct signals for the methyl protons, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the hydroxyl group, and the exchangeable protons of the amine and hydroxyl groups. chemicalbook.com The integration of the signals corresponds to the ratio of protons in each environment. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. docbrown.info For this compound, distinct signals would be observed for the carbonyl carbon, the methyl carbon, the methine carbon, and the methylene carbon. docbrown.infochemicalbook.com The chemical shift of each carbon provides information about its electronic environment.

NMR can also be instrumental in determining stereochemistry, often through the use of chiral shift reagents or by analyzing the NMR spectra of diastereomeric derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |

| ¹H | CH₃-C=O | 2.0 - 2.5 | Singlet |

| ¹H | -CH(NH₂)- | 3.5 - 4.5 | Multiplet |

| ¹H | -CH₂OH | 3.5 - 4.5 | Multiplet |

| ¹H | -NH₂ | Variable (broad) | Singlet |

| ¹H | -OH | Variable (broad) | Singlet |

| ¹³C | C=O | > 200 | N/A |

| ¹³C | -CH(NH₂)- | 50 - 65 | N/A |

| ¹³C | -CH₂OH | 60 - 75 | N/A |

| ¹³C | CH₃-C=O | 20 - 30 | N/A |

Note: Predicted ranges are approximate and can be influenced by solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used to monitor the progress of reactions involving chromophoric species. The carbonyl group in this compound gives rise to a weak n→π* absorption in the UV region.

While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a simple and effective technique for:

Reaction Monitoring: If either the reactants or products have a significant UV-Vis absorbance, the change in absorbance at a specific wavelength can be used to follow the reaction kinetics. researchgate.net For example, if a starting material with a strong chromophore is consumed, the decrease in its characteristic absorbance can be monitored over time.

Quantification: In conjunction with a calibration curve (Beer-Lambert Law), UV-Vis spectroscopy can be used for the quantitative analysis of the compound, provided it has a suitable chromophore and no interfering substances are present.

The utility of UV-Vis for analyzing this compound itself is limited due to the weak absorbance of the carbonyl group. However, it becomes much more powerful when used in conjunction with derivatization strategies that introduce a strong chromophore into the molecule, as discussed in section 4.1.3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of this compound and its stereoisomers. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides critical information for compound identification and characterization.

The molecular formula of this compound is C₄H₉NO₂, which corresponds to a calculated molecular weight of approximately 103.12 g/mol . nih.govguidechem.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique employed.

Electron Ionization (EI) is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure. nih.gov Due to the high energy involved, the molecular ion peak may be weak or absent in some cases. nih.gov Softer ionization methods like Electrospray Ionization (ESI) are more likely to yield a prominent peak for the protonated molecule ([M+H]⁺ at m/z 104.07), which is particularly useful for confirming the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can then be used to induce and analyze fragmentation, offering controlled structural investigation. nih.gov

The fragmentation of this compound is predicted to be driven by the presence of its three functional groups: a ketone, a primary amine, and a primary alcohol. The most common fragmentation pathways for molecules with these functionalities include alpha-cleavage and dehydration. libretexts.org

Predicted Fragmentation Pathways:

Alpha-Cleavage adjacent to the Carbonyl Group: This is a characteristic fragmentation for ketones. libretexts.org Cleavage of the C-C bond between the carbonyl carbon (C2) and the chiral center (C3) would result in the formation of an acylium ion.

Alpha-Cleavage adjacent to the Amino Group: Aliphatic amines are also prone to alpha-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. libretexts.orglibretexts.org

Dehydration: The presence of a hydroxyl group makes the molecule susceptible to the loss of a water molecule (18 Da), a common fragmentation pathway for alcohols. libretexts.org

Based on these principles, a number of characteristic fragment ions can be predicted. The relative abundance of these fragments would depend on the ionization method and energy used.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Notes |

| 104.07 | [C₄H₁₀NO₂]⁺ | Protonated molecule ([M+H]⁺), expected with soft ionization (e.g., ESI). |

| 103.06 | [C₄H₉NO₂]⁺ | Molecular ion (M⁺), expected with hard ionization (e.g., EI). |

| 86.06 | [C₄H₈NO]⁺ | Loss of H₂O (18.01 Da) from the molecular ion. |

| 74.06 | [C₃H₈NO]⁺ | Alpha-cleavage between C2 and C3, loss of acetyl group. |

| 60.04 | [C₂H₆NO]⁺ | Cleavage between C3 and C4 with H-rearrangement. |

| 43.02 | [C₂H₃O]⁺ | Acylium ion from alpha-cleavage at the ketone. A common and often abundant fragment for methyl ketones. libretexts.org |

It is important to note that while stereoisomers like this compound and its (R)-enantiomer have identical mass spectra in a non-chiral environment, specialized chiral mass spectrometry techniques would be required for their differentiation.

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Catalytic Systems for β-Amino Ketone Synthesis

The synthesis of β-amino ketones, valued for their utility as synthetic precursors, is a focal point of extensive research. researchgate.net A significant thrust in future research is the development of highly efficient and stereoselective catalytic systems that can deliver these molecules with precise control over their three-dimensional structure. Current methods often rely on Mannich-type reactions, and advancements are geared towards creating more versatile and powerful catalysts. acs.org

Emerging strategies include:

Bifunctional Organocatalysis: Researchers are designing catalysts that possess both a Brønsted acid and a Lewis base site, or similar combinations, to activate both the imine and the ketone component in a Mannich reaction. For instance, a bifunctional quinidine (B1679956) thiourea (B124793) catalyst has been used to facilitate reactions between aldehydes, p-toluenesulfonamide, and ketones, yielding N-tosylated β-aminoketones with high yields and excellent diastereo- and enantioselectivities. organic-chemistry.org

Metal-Based Catalysis: Silver- and rhodium-based catalysts are showing promise. A notable rhodium(II)-catalyzed method synthesizes β-amino ketones from aryl cyclopropanes, using water as an oxygen source in a process that demonstrates good substrate tolerance under mild conditions. researchgate.net Similarly, catalyst systems combining silver acetate (B1210297) (AgOAc) with amino acid-derived phosphine (B1218219) ligands have proven effective for enantioselective Mannich reactions, allowing the synthesis of diverse β-amino ketones. organic-chemistry.org

Photoredox Catalysis: An efficient and practical method for the multicomponent carbo-heterofunctionalization of alkenes is being explored via radical-polar crossover photoredox catalysis, presenting a novel route to β-amino ketones. researchgate.net

The table below summarizes and compares various catalytic approaches, highlighting the performance metrics that are crucial for future development.

| Catalyst System | Reaction Type | Typical Yield | Diastereoselectivity (dr) | Enantioselectivity (ee) | Ref. |

| Quinidine Thiourea | Three-component Mannich | High | Excellent | Excellent | organic-chemistry.org |

| β-Amino Alcohol | Michael Addition | up to 80% | up to 99:1 | up to 99% | nih.gov |

| Rhodium(II) | From Aryl Cyclopropanes | Good | N/A | N/A | researchgate.net |

| Silver Acetate/Phosphine | Mannich Reaction | High | N/A | High | organic-chemistry.org |

| Amberlyst-15 | Three-component Mannich | Good | High (anti-isomers) | N/A | researchgate.net |

Advanced Integration of Artificial Intelligence and Automation in Amino Ketone Synthesis

The integration of artificial intelligence (AI) and automation is set to revolutionize organic synthesis, including the production of complex molecules like β-amino ketones. This trend moves the focus from labor-intensive optimization to creative, high-level problem-solving. iscientific.org

Key areas of development include:

Computer-Assisted Synthesis Planning (CASP): AI algorithms are being trained on vast chemical reaction databases to predict optimal synthetic routes. iscientific.org For a target like (S)-3-Amino-4-hydroxybutan-2-one or its derivatives, CASP tools can propose novel and efficient multi-step syntheses, identify potential side reactions, and suggest the most effective catalysts and reaction conditions. iscientific.org Advanced models like the Chaos Chemical Reaction Optimized Adaptive K-Nearest Neighbor (CCRO-AKNN) have demonstrated high accuracy (99.02%) in synthesis prediction, significantly outperforming previous methods. iscientific.org

Automated Reaction Optimization: Robotic platforms, guided by machine learning algorithms, can perform numerous experiments in parallel to rapidly identify optimal reaction conditions (e.g., temperature, solvent, catalyst loading). This high-throughput experimentation accelerates the refinement of synthetic protocols for amino ketones, a process that is traditionally time-consuming.

Predictive Modeling: AI can predict the properties and reactivity of novel compounds. iscientific.org This allows for the in silico design of new β-amino ketone derivatives with desired characteristics, which can then be prioritized for synthesis. This approach can be used to design next-generation chiral building blocks with specific functionalities.

Expansion of Biocatalytic Toolboxes for Enantioselective Chiral Amine and Amino Alcohol Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines and amino alcohols, which are closely related to β-amino ketones and often derived from them. nih.govresearchgate.net The global demand for cleaner manufacturing technologies is fueling rapid advances in this area. rsc.org Future research is focused on expanding the "biocatalytic toolbox" by discovering new enzymes and engineering existing ones for improved performance. nih.govresearchgate.net

Key trends in this field include:

Enzyme Engineering and Mutagenesis: Scientists are creating new enzyme activities through protein engineering. For example, an amine dehydrogenase (AmDH) was created from an L-amino acid dehydrogenase through mutagenesis, enabling the direct asymmetric amination of ketones to produce chiral amines. nih.govresearchgate.net Engineered AmDHs have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with very high enantioselectivity (>99% ee). frontiersin.org

Novel Enzyme Discovery: New classes of enzymes, such as imine reductases (IREDs) and Pictet-Spenglerases, are being identified and applied for the synthesis of secondary amines. nih.govresearchgate.net

Chemoenzymatic Cascades: Researchers are combining biocatalytic steps with chemical reactions in one-pot syntheses. A two-step biocatalytic process using a transketolase and a ω-transaminase has been developed for the efficient synthesis of (2S,3S)-2-aminopentane-1,3-diol from simple achiral starting materials. acs.org This multidisciplinary approach allows for the rapid establishment of efficient routes to valuable chiral amino alcohols. acs.org

The development of these biocatalytic methods is maturing, with process parameters like turnover number and space-time yield becoming competitive with established chemical methods. nih.govresearchgate.net

| Enzyme Class | Function | Application Example | Product Type | Ref. |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination of ketones | Conversion of α-hydroxy ketones | Chiral Amino Alcohols | frontiersin.org |

| Transaminase (TAm) | Transfer of an amino group to a ketone | Synthesis of a Janus kinase 2 inhibitor | Chiral Amines | nih.gov |

| Imine Reductase (IRED) | Enantioselective reduction of imines | Synthesis of secondary amines | Secondary Amines | researchgate.net |

| Keto Reductase (KRED) | Diastereoselective reduction of ketones | Reduction of 3-substituted cyclobutanones | Chiral Alcohols | acs.org |

| Transketolase (TK) | C-C bond formation | Synthesis of (3S)-1,3-dihydroxypentan-2-one | Dihydroxy Ketone | acs.org |

Design of Next-Generation Chiral Building Blocks Derived from this compound

Chiral building blocks are relatively simple, enantiomerically pure molecules used as starting materials for the synthesis of complex targets, such as pharmaceuticals. nih.govsigmaaldrich.com this compound, with its multiple, orthogonally-addressable functional groups (a primary amine, a primary alcohol, and a ketone), is an ideal candidate for derivatization into a new generation of versatile chiral synthons. nih.gov

Future research will likely focus on transforming this core structure into more elaborate building blocks. The strategic modification of its functional groups can lead to novel scaffolds for drug discovery and asymmetric synthesis. For example:

Protection and Derivatization: Selective protection of the amine and alcohol functionalities would allow for specific reactions at the ketone. Subsequent modifications could lead to the creation of chiral diamines, amino acids with quaternary centers, or complex heterocyclic systems. N,N-Dibenzylamino aldehydes, derived from amino acids, have already emerged as a highly useful class of chiral building blocks. nih.gov

Elaboration into Scaffolds: The amino alcohol motif is present in numerous bioactive compounds, including antibiotics and antiviral agents. rsc.orgacs.org this compound can serve as a precursor to novel hydroxyethylene dipeptide isosteres, which are known to have enzyme-inhibiting properties. sigmaaldrich.com

Use in Asymmetric Catalysis: The structure could be incorporated into new chiral ligands for asymmetric metal catalysis or developed into novel organocatalysts, following the precedent of other amino alcohols. nih.gov

The development of a family of building blocks from a single, readily accessible chiral precursor like this compound represents a highly efficient strategy in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-3-Amino-4-hydroxybutan-2-one, and how can enantiomeric purity be optimized during synthesis?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or enzymes) is preferred to ensure stereochemical control. For enantiomeric purity optimization, employ chiral chromatography (e.g., HPLC with chiral stationary phases) or kinetic resolution during downstream purification. Validate purity via polarimetry or circular dichroism (CD) spectroscopy . If starting from chiral precursors (e.g., ethyl (S)-4-chloro-3-hydroxybutyrate), ensure inert storage conditions (2–8°C) to prevent racemization .

Q. How should researchers handle the storage and stability of this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation pathways. Monitor stability using LC-MS or NMR to detect impurities such as keto-enol tautomers or oxidation byproducts .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks for the amine (-NH2), hydroxyl (-OH), and ketone (C=O) groups, ensuring integration matches the molecular formula (C4H9NO2).

- FT-IR : Identify characteristic stretches (e.g., N-H at ~3300 cm⁻¹, O-H at ~3200 cm⁻¹, and C=O at ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]+ at m/z 104.07 (calculated for C4H9NO2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) of this compound?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform recrystallization in multiple solvents (e.g., ethanol/water mixtures) to isolate pure polymorphs. Characterize each form via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Cross-validate results against reference standards from accredited suppliers (e.g., pharmaceutical-grade analytical standards) .

Q. What advanced analytical techniques are required to study the stereochemical interactions of this compound in biological systems?

- Methodological Answer :

- X-ray crystallography : Resolve the absolute configuration of the compound co-crystallized with target proteins.

- Chiral shift reagents in NMR : Use europium-based reagents to distinguish enantiomers in solution.

- Molecular docking simulations : Compare binding affinities of (S)- and (R)-enantiomers with enzyme active sites (e.g., aminotransferases) using software like AutoDock Vina .

Q. How can computational modeling predict the metabolic pathways or toxicity profile of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates (e.g., Schiff base formation during transamination). Use QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree or ADMET Predictor™ to assess hepatotoxicity or renal clearance. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For small sample sizes, employ Bayesian hierarchical models to reduce Type I/II errors. Ensure reliability via triplicate measurements and negative controls .

Q. How should researchers design experiments to investigate the compound’s role in enzymatic reactions while minimizing confounding variables?

- Methodological Answer : Implement a factorial design to test variables (e.g., pH, temperature, cofactor concentrations). Use buffer systems (e.g., Tris-HCl or phosphate) to stabilize reaction conditions. Include knockout controls (e.g., enzyme-free reactions) and internal standards (e.g., deuterated analogs) for LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.